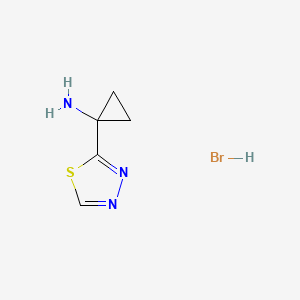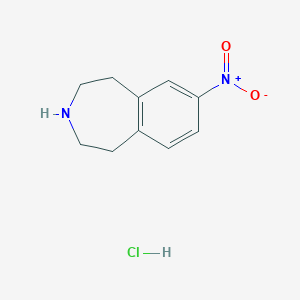
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group at the nitrogen atom, a hydroxyl group at the 4-position, and a carboxylic acid group at the 3-position. The stereochemistry of the compound is defined by the (3R,4S) configuration, which is crucial for its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base, such as triethylamine, to protect the nitrogen atom.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through a selective hydroxylation reaction, often using reagents like osmium tetroxide or a Sharpless asymmetric dihydroxylation.
Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, such as the use of carbon dioxide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Benzyl chloroformate, triethylamine, or other nucleophiles.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde at the 4-position.
Reduction: Formation of a primary alcohol at the 3-position.
Substitution: Formation of various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing biochemical pathways by interacting with key molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: A compound with similar structural features but different substituents.
(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate: A compound with a similar stereochemistry but different ring structure.
Uniqueness
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its versatility as a chiral building block and its potential in drug development highlight its importance in various fields of research.
Eigenschaften
Molekularformel |
C13H15NO5 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
(3R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1 |
InChI-Schlüssel |
IIRYNZYKXMSCSC-GHMZBOCLSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Kanonische SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Chlorophenyl){3-[2-(thiophen-2-yl)ethenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B8502780.png)




![[4-Bromo-5-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acetic acid](/img/structure/B8502814.png)




![4-Bromo-3-[3-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]benzoylamino]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one](/img/structure/B8502853.png)


